



Application Notes and Protocols for 2-(Tributylstannyl)oxazole Stille Coupling

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Compound of Interest		
Compound Name:	2-(Tributylstannyl)oxazole	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Stille cross-coupling reaction utilizing **2-(tributyIstannyI)oxazole** to synthesize a variety of 2-aryl and 2-heteroaryloxazoles. The oxazole motif is a key structural component in many biologically active compounds, making its efficient synthesis a critical aspect of drug discovery and development. The Stille coupling offers a robust and versatile method for the formation of carbon-carbon bonds between the oxazole ring and various aromatic systems.

Introduction

The Stille cross-coupling reaction is a palladium-catalyzed reaction that couples an organotin compound with an organic halide or pseudohalide. In the context of these application notes, **2- (tributyIstannyI)oxazole** serves as the organotin reagent, providing the oxazole moiety to be coupled with a range of aryl and heteroaryl halides. This reaction is valued for its tolerance of a wide variety of functional groups, generally mild reaction conditions, and high yields.

A typical Stille coupling reaction involves a palladium catalyst, often a Pd(0) or Pd(II) complex, a ligand to stabilize the catalyst and facilitate the reaction, and a solvent. Additives such as copper(I) iodide (CuI) or cesium fluoride (CsF) can significantly enhance the reaction rate and yield in certain cases. The choice of catalyst, ligand, solvent, and temperature is crucial for optimizing the reaction for specific substrates.





Data Presentation: Stille Coupling of 2-(Tributylstannyl)oxazole with Aryl Halides

The following tables summarize quantitative data from various Stille coupling reactions involving **2-(tributyIstannyI)oxazole** and a selection of aryl halides. These tables are designed for easy comparison of different reaction conditions and their outcomes.

Entry	Aryl Halide	Cataly st (mol%)	Ligand (mol%)	Additiv e	Solven t	Temp (°C)	Time (h)	Yield (%)
1	lodoben zene	Pd(PPh 3)4 (5)	-	-	Toluene	110	12	85
2	4- Bromob enzonitr ile	Pd ₂ (dba) ₃ (2.5)	P(o- tol) ₃ (10)	-	Dioxan e	100	16	78
3	1-lodo- 4- nitroben zene	Pd(PPh 3)4 (5)	-	Cul (10)	DMF	80	8	92
4	2- Bromop yridine	Pd(OAc) ₂ (4)	XPhos (8)	CsF (2 eq)	t-BuOH	100	24	75
5	3- lodothio phene	PdCl ₂ (P Ph₃) ₂ (5)	-	-	NMP	90	12	88
6	4- Iodoani sole	Pd(PPh 3)4 (5)	-	Cul (10)	DMF	80	10	89

Experimental Protocols



General Procedure for Stille Coupling of 2-(Tributylstannyl)oxazole with Aryl Halides

This protocol provides a general method for the palladium-catalyzed Stille cross-coupling reaction. Specific modifications to the catalyst, ligand, solvent, and temperature may be required for optimal results with different substrates.

Materials:

- 2-(TributyIstannyl)oxazole
- Aryl halide (e.g., iodobenzene, 4-bromobenzonitrile)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
- Ligand (if required, e.g., P(o-tol)₃, XPhos)
- Additive (if required, e.g., Cul, CsF)
- Anhydrous solvent (e.g., Toluene, Dioxane, DMF, t-BuOH)
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware and stirring equipment

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), 2-(tributylstannyl)oxazole (1.2 mmol), the palladium catalyst (as specified in the table, e.g., 0.05 mmol of Pd(PPh₃)₄), and the ligand (if applicable).
- If an additive is required, add it to the flask (e.g., 0.1 mmol of Cul or 2.0 mmol of CsF).
- Add the anhydrous solvent (5-10 mL) to the flask via syringe.
- Stir the reaction mixture at the specified temperature (see table) for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatographymass spectrometry (GC-MS).



- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous potassium fluoride solution to remove tin byproducts.
- Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-aryloxazole.

Visualizations Stille Coupling Catalytic Cycle

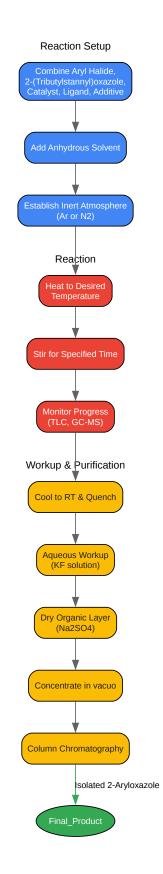


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Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow for Stille Coupling





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Caption: A typical experimental workflow for the Stille coupling reaction.







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